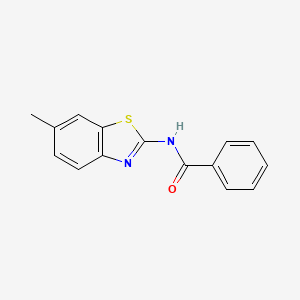

N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Description

The exact mass of the compound this compound is 268.06703418 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHUCKUVUVNATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353405 | |

| Record name | Benzamide, N-(6-methyl-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-92-0 | |

| Record name | Benzamide, N-(6-methyl-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Benzothiazole and Benzamide Scaffolds in Modern Drug Discovery and Chemical Biology.tandfonline.comjapsonline.com

The benzothiazole (B30560) ring system, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a privileged scaffold in medicinal chemistry, renowned for its wide array of pharmacological properties. researchgate.netimpactfactor.org Its derivatives have been extensively investigated and have shown promising activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects. mdpi.comnih.govnih.gov The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological activity. nih.gov This structural adaptability has made it a frequent component in the design of novel therapeutic agents. researchgate.net

Similarly, the benzamide (B126) scaffold is a fundamental structural motif in a multitude of approved drugs and clinical candidates. mdpi.com The amide bond is a key feature in biological systems, and its incorporation into small molecules often imparts favorable pharmacokinetic and pharmacodynamic properties. mdpi.com Benzamide derivatives have demonstrated a remarkable range of biological activities, including but not limited to, anticancer, antiemetic, antipsychotic, and antihypertensive effects. researchgate.net The combination of these two potent scaffolds in N-(6-methyl-1,3-benzothiazol-2-yl)benzamide creates a molecule with significant potential for diverse biological interactions.

Current Research Landscape and Unaddressed Questions Pertaining to N 6 Methyl 1,3 Benzothiazol 2 Yl Benzamide.

Established Synthetic Routes for the this compound Core Structure

The formation of the this compound scaffold is primarily achieved through strategic cyclization to form the benzothiazole core, followed by an amide coupling reaction.

Cyclization and Amide Coupling Strategies

The construction of the 6-methyl-1,3-benzothiazol-2-amine intermediate is a critical first step. A prevalent method for forming the benzothiazole ring system is the condensation of 2-aminothiophenols with various reagents such as aldehydes, nitriles, carboxylic acids, or acyl chlorides. ijper.org Specifically, 6-substituted-1,3-benzothiazol-2-amines can be synthesized by reacting the appropriately substituted aminothiophenol. nih.gov

Once the 2-aminobenzothiazole (B30445) core is in place, the final step is the formation of the amide bond. This is typically achieved by reacting the 2-amino group with a benzoyl derivative. A common laboratory-scale synthesis involves the reaction of 2-aminobenzothiazole with an acid chloride, such as 4-chlorobutanoyl chloride, in the presence of a base like sodium bicarbonate. japsonline.com Another approach involves the reaction with 3-(chlorosulfonyl)benzoic acid, which is first reacted with an amine to form a sulfonamide, then converted to the corresponding acid chloride with thionyl chloride, and finally coupled with 2-aminobenzothiazole. nih.gov A series of N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides were synthesized from 6-substituted-1,3-benzothiazol-2-amines. nih.govnih.govnih.gov

A general synthetic scheme is presented below:

| Step | Reactants | Reagents and Conditions | Product |

| 1. Benzothiazole Formation | 4-methyl-2-aminothiophenol, Cyanogen bromide | Varies | 2-amino-6-methylbenzothiazole (B160888) |

| 2. Amide Coupling | 2-amino-6-methylbenzothiazole, Benzoyl chloride | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) | This compound |

Role of Catalyst Systems and Reaction Condition Optimization

The efficiency and environmental impact of synthesizing the benzothiazole core can be significantly influenced by the choice of catalyst and reaction conditions. For the cyclization of N-arylthioureas to form 2-aminobenzothiazoles, various metal catalysts have been employed, including Ru(III), Pd(OAc)₂, and Ni(II) salts. mdpi.com The use of nickel(II) salts is particularly advantageous due to the lower cost and toxicity of the catalyst, milder reaction conditions, and high product yields. mdpi.com

In the context of green chemistry, catalyst systems such as a mixture of H₂O₂/HCl have been used for the condensation of 2-aminothiophenol (B119425) with aldehydes in ethanol (B145695) at room temperature. nih.gov This method offers short reaction times and easy product isolation. nih.gov Enzymatic catalysis, using commercial laccases, has also been reported for the condensation of 2-aminothiophenol with aryl-aldehydes. nih.gov Heterogeneous catalysts like SnP₂O₇ have demonstrated high yields and very short reaction times, with the added benefit of being reusable. nih.gov

Optimization of reaction conditions also plays a crucial role. Microwave irradiation has been shown to effectively promote the synthesis of benzothiazoles, often in conjunction with an oxidizing agent like phenyl iodoniumbis(trifluoroacetate) (PIFA). nih.gov These conditions can lead to shorter reaction times and improved yields. nih.gov

Strategies for Derivatization and Analogue Synthesis of this compound

The synthesis of derivatives and analogues of this compound is a key strategy for exploring structure-activity relationships.

Introduction of Substituents on Benzothiazole and Benzamide Moieties

A wide array of substituents can be introduced on both the benzothiazole and benzamide rings to generate a library of analogues. mdpi.com For the benzothiazole moiety, derivatization often begins with a substituted 2-aminobenzothiazole. For instance, starting with 6-nitro-2-aminobenzothiazole allows for the subsequent reduction of the nitro group to an amine, which can then be further functionalized through acylation, sulfonylation, or addition to isocyanates and isothiocyanates. mdpi.com This approach has been used to synthesize 6-N-functionalized derivatives of 2-aminobenzothiazoles. mdpi.com

On the benzamide side, diversity is readily achieved by employing a variety of substituted benzoyl chlorides or benzoic acids in the amide coupling step. nih.gov This allows for the introduction of a wide range of functional groups onto the phenyl ring of the benzamide moiety. nih.gov The table below summarizes some of the reported substitutions.

| Position of Substitution | Substituent Group | Reference |

| Benzothiazole (Position 6) | -CH₃ | nih.gov |

| Benzothiazole (Position 6) | -Cl, -F, -NO₂ | mdpi.com |

| Benzothiazole (Position 6) | -Br | nih.gov |

| Benzamide (Various positions) | -H, 2-Cl, 4-Cl | nih.gov |

| Benzamide (Position 4) | -OCH₃ | nih.gov |

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) aims to efficiently generate structurally diverse collections of small molecules. u-strasbg.fr While specific DOS campaigns targeting this compound are not extensively documented, the principles of DOS can be readily applied. A key strategy in DOS is scaffold diversity, where the core structure of the molecule is systematically varied. nih.govnih.gov

One of the most common DOS strategies is the "build/couple/pair" approach. researchgate.net In the context of this compound, this would involve:

Build: Synthesizing a diverse set of building blocks, namely various substituted 2-aminothiophenols and a wide range of substituted benzoic acids.

Couple: Combining these building blocks through established benzothiazole formation and amide coupling reactions in a combinatorial fashion. This would generate a large library of analogues with substitutions on both the benzothiazole and benzamide moieties.

Pair: Introducing further complexity by performing subsequent reactions on the generated library to create more complex and diverse molecular scaffolds.

This combinatorial approach, focusing on varying the peripheral substituents on a common core, allows for the systematic exploration of the chemical space around the parent compound. ijper.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of benzothiazoles, including this compound, aims to reduce the environmental impact of chemical processes. jmbfs.org Key areas of focus include the use of environmentally benign solvents, the development of catalytic reactions, and the use of energy-efficient methods. jmbfs.org

Several green synthetic routes for the benzothiazole core have been developed. These include:

Condensation reactions in greener solvents: The condensation of 2-aminothiophenol with aldehydes has been successfully carried out in ethanol, a more environmentally friendly solvent than traditional options like toluene. nih.gov

Catalytic approaches: The use of recyclable heterogeneous catalysts like SnP₂O₇ and mild oxidizing agents like H₂O₂ reduces waste and avoids the use of stoichiometric toxic reagents. nih.gov

Energy-efficient methods: Microwave-assisted synthesis and visible-light-promoted reactions can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Use of alternative starting materials: The use of carbon dioxide (CO₂) as a C1 source for the cyclization of 2-aminothiophenols represents an environmentally benign approach to benzothiazole synthesis. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N 6 Methyl 1,3 Benzothiazol 2 Yl Benzamide Analogues

Design Principles for N-(6-methyl-1,3-benzothiazol-2-yl)benzamide Analogues in SAR Investigations

The fundamental principle in designing analogues for SAR studies is the systematic modification of a lead compound's structure to observe the resulting changes in biological activity. For the this compound scaffold, this process involves several key strategies.

One primary approach is the substitution at various positions on both the benzothiazole (B30560) and benzamide (B126) rings. nih.govnih.gov Researchers often introduce a diverse range of functional groups to probe the steric, electronic, and hydrophobic requirements of the target receptor or enzyme. For instance, modifications can include adding different substituents to the benzothiazole ring system or altering the phenyl ring of the benzamide moiety. nih.govjapsonline.com

Another design principle involves replacing or modifying the core heterocyclic system. While the benzothiazole ring is a common starting point, related structures like thiazole (B1198619) may also be used to understand the importance of the fused benzene (B151609) ring. semanticscholar.orgnih.gov The linker connecting the two aromatic systems, in this case, the amide group, can also be a target for modification to explore its role in maintaining the optimal conformation for biological activity. The goal is to generate a library of compounds that systematically covers a defined chemical space, allowing for a comprehensive analysis of how structural changes correlate with activity. researchgate.net

Identification of Key Pharmacophoric Features and Substituent Effects on Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. For benzothiazole derivatives, a common pharmacophore model includes a hydrophobic domain, a hydrogen bonding site, and an electron donor moiety. researchgate.net SAR studies on this compound analogues have revealed several key insights into the effects of specific substituents.

The nature and position of substituents on the benzamide phenyl ring are critical. For example, in a series of N-(1,3-benzothiazol-2-yl)benzamide derivatives designed as glucokinase activators, compounds bearing an N-(2-methylphenyl) sulfonamide moiety showed the highest activity, while others with different substitutions were less successful. japsonline.com Similarly, studies on related N-(thiazol-2-yl)-benzamide analogues showed that introducing bulky substituents at certain positions of the thiazole ring could lead to a substantial loss of activity. semanticscholar.org

Conversely, the introduction of trifluoromethyl groups on the aromatic rings has been shown to be well-tolerated by target enzymes in some benzothiazole-phenyl analogues. nih.gov These findings highlight that both the electronic properties and the size of the substituents play a crucial role in determining the biological activity.

The table below summarizes the observed effects of various substituents on the activity of benzothiazole benzamide analogues based on research findings.

| Compound Series | Modification Site | Substituent | Effect on Activity | Reference |

| N-(thiazol-2-yl)-benzamide | 4-position of thiazole ring | Bulky groups (e.g., p-tolyl) | Substantial loss of activity | semanticscholar.org |

| N-benzothiazol-2-yl benzamide | Benzamide sulfonamide moiety | N-(2-methylphenyl) | Highest glucokinase activation | japsonline.com |

| N-benzothiazol-2-yl benzamide | Benzamide sulfonamide moiety | N-4-bromophenyl | Potent glucokinase activation | japsonline.com |

| Benzothiazole-phenyl analogues | Aromatic rings | Trifluoromethyl groups | Well tolerated by enzymes | nih.gov |

Computational Methodologies for QSAR Model Development and Validation

QSAR studies employ computational and statistical methods to establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. The development of a robust QSAR model involves several steps, starting with the calculation of molecular descriptors that quantify the physicochemical properties of the molecules. nih.govdrugdesign.org

Various statistical techniques are used to build the QSAR models. These include:

Multiple Linear Regression (MLR): This method is used to establish a linear relationship between the biological activity and multiple molecular descriptors. nih.gov

Multiple Nonlinear Regression (MNLR): This approach is applied when the relationship between structure and activity is not linear. nih.gov

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain and are capable of modeling complex, non-linear relationships. nih.govjbclinpharm.org

Genetic Function Approximation (GFA): This is an evolutionary algorithm used to select the most relevant descriptors and build a predictive QSAR model. mdpi.com

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. researchgate.netresearchgate.net Several methods are employed for validation:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the internal consistency and stability of the model. nih.govmdpi.com

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. nih.govresearchgate.net

Y-Randomization Test: This test ensures that the model is not the result of a chance correlation by randomly shuffling the biological activity data and re-building the model. jbclinpharm.orgjbclinpharm.org

Applicability Domain (AD): The AD defines the chemical space for which the model can make reliable predictions. nih.gov

Interpretation of SAR/QSAR Data for Rational Compound Design

The ultimate goal of SAR and QSAR studies is to guide the rational design of new compounds with enhanced biological activity. drugdesign.org The interpretation of data from these studies provides valuable insights into the mechanism of drug-receptor interactions. researchgate.net

SAR data helps in identifying which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified to improve properties like potency and selectivity. For example, if SAR studies show that a bulky substituent at a particular position decreases activity, future designs will avoid large groups at that position. semanticscholar.org

QSAR models provide a more quantitative understanding of these relationships. The descriptors included in a validated QSAR model highlight the key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that govern the biological activity. For instance, a 3D-QSAR model can generate contour maps that visualize regions where steric bulk or specific electronic features are favorable or unfavorable for activity. nih.gov

This information allows medicinal chemists to design new molecules with a higher probability of success before they are synthesized, thereby saving time and resources. nih.gov By focusing on compounds that are predicted to be highly active by a robust QSAR model, the drug discovery process can be significantly accelerated. researchgate.net

Computational Chemistry and Molecular Modeling of N 6 Methyl 1,3 Benzothiazol 2 Yl Benzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. dntb.gov.uanih.gov These methods have been applied to benzothiazole (B30560) derivatives to understand their molecular structure, spectroscopic properties, and reactivity patterns. nih.govscirp.org DFT calculations, often performed at levels like B3LYP with a 6-311G(d,p) basis set, allow for the optimization of molecular geometry and the calculation of various electronic parameters that correlate with the molecule's behavior. nih.gov

For the N-(6-methyl-1,3-benzothiazol-2-yl)benzamide scaffold, DFT studies help elucidate intramolecular charge transfer and stabilization resulting from electron delocalization. scirp.org Analysis of thermodynamic parameters can indicate whether reactions involving this scaffold are spontaneous and exothermic. scirp.org These fundamental calculations provide a basis for more complex modeling, such as molecular docking and dynamics simulations.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are critical in determining the chemical reactivity and electronic properties of a molecule. imist.ma The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For benzothiazole derivatives, FMO analysis helps predict their electronic and optical properties. imist.ma The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. By analyzing the distribution of these orbitals across the this compound structure, researchers can identify the likely sites for electrophilic and nucleophilic attack. Introducing different substituent groups can tune the energy levels of these frontier orbitals, thereby modifying the molecule's reactivity and potential biological activity. rsc.org

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface visualizes the electrostatic potential, with different colors representing regions of varying electron density. scirp.orgnih.gov Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). scirp.orgnih.gov For benzothiazole derivatives, MEP analysis can identify the electron-rich nitrogen and oxygen atoms as likely sites for interaction with electrophiles or hydrogen bond donors. scirp.orgresearchgate.net

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. nih.govmdpi.com This analysis maps various properties onto the surface, including d_norm, which highlights intermolecular contacts shorter than the van der Waals radii. nih.gov For related benzothiazole structures, Hirshfeld analysis has confirmed the importance of hydrogen bonding and van der Waals forces in crystal packing. nih.gov The analysis generates two-dimensional fingerprint plots that quantify the contribution of different types of intermolecular contacts, such as H···H, O···H, and C···H interactions, providing a detailed understanding of the forces that stabilize the solid-state architecture of the molecule. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as this compound derivatives, and a biological target, typically a protein. semanticscholar.orgnih.gov These methods are instrumental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. semanticscholar.org

Derivatives of the N-(benzothiazol-2-yl)benzamide scaffold have been the subject of numerous docking studies against a variety of targets, including enzymes and receptors involved in different diseases. nih.govjapsonline.comnih.govresearchgate.net For instance, these compounds have been investigated as potential inhibitors of quorum sensing in Pseudomonas aeruginosa, as allosteric activators of human glucokinase for diabetes treatment, and as antimicrobial agents targeting enzymes like DNA gyrase. nih.govjapsonline.comresearchgate.net Docking studies predict the preferred binding orientation of the ligand within the active site of the target and estimate the strength of the interaction, often expressed as a binding energy or docking score. semanticscholar.orgnih.gov

Following a molecular docking simulation, a detailed analysis of the binding site reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For N-(benzothiazol-2-yl)benzamide derivatives, docking studies have identified key interactions with specific amino acid residues in the target's active site. semanticscholar.org For example, studies on derivatives as potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors indicated potential hydrogen bond interactions with catalytic amino acid residues. nih.gov Similarly, docking against the E. coli dihydroorotase protein showed favorable interactions with active site residues. semanticscholar.org

The table below summarizes findings from a molecular docking study of N-benzothiazol-2-yl benzamide (B126) derivatives against the allosteric site of the human glucokinase (GK) protein. japsonline.com

| Compound | Docking Score (ΔG, kcal/mol) | Interacting Residues | Interaction Type |

| Derivative 6 | -8.54 | Arg63, Tyr215, Asn231 | H-bonding |

| Derivative 7 | -8.31 | Arg63, Tyr215, Asn231 | H-bonding |

This data illustrates how specific derivatives form hydrogen bonds with key residues like Arginine 63, which is crucial for allosteric activation. japsonline.com Such detailed interaction fingerprints are vital for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their binding affinity and selectivity.

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. nih.gov MD simulations model the physical movements of atoms and molecules, allowing researchers to assess the stability of the predicted binding pose and the conformational changes in both the ligand and the protein upon binding. nih.gov

For benzothiazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by docking. nih.govresearchgate.net A key metric used in this analysis is the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov A stable RMSD trajectory for the complex suggests that the ligand remains securely bound in the active site. nih.gov These simulations have shown that N-(benzo[d]thiazol-2-yl)benzamide derivatives can form stable complexes with target proteins, validating the docking results and providing a deeper understanding of the interaction dynamics. nih.govnih.gov

Virtual Screening and De Novo Design Strategies Utilizing the this compound Scaffold

The this compound scaffold serves as a valuable template for virtual screening and the design of new therapeutic agents. semanticscholar.orgjapsonline.com Virtual screening involves the computational screening of large libraries of compounds against a specific biological target to identify potential "hits." The benzothiazole scaffold, known for its diverse biological activities, is an excellent starting point for creating focused libraries of compounds for such screening campaigns. mdpi.com

Computer-aided drug design (CADD) strategies leverage the structural information of the scaffold to design novel molecules with improved properties. semanticscholar.org By understanding the structure-activity relationships (SAR) from initial screening and docking studies, medicinal chemists can rationally modify the scaffold. For example, substituents can be added to the methyl-benzothiazole or the benzamide rings to enhance interactions with the target protein, improve pharmacokinetic properties, or reduce potential off-target effects. This iterative process of design, synthesis, and testing, guided by computational models, accelerates the discovery of lead compounds. semanticscholar.org Studies on various N-(benzothiazol-2-yl)benzamide derivatives, where different functional groups are introduced, exemplify this strategy in the search for new activators of glucokinase or novel antimicrobial agents. japsonline.comnih.gov

Prediction of Physicochemical and ADME-Related Properties via Computational Methods (for Research Purposes)

In contemporary drug discovery and development, the early in silico evaluation of a compound's physicochemical and pharmacokinetic properties is a critical step. This computational screening helps to identify molecules with a higher probability of success in later-stage clinical trials by predicting their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. For the compound this compound, a suite of computational models can be employed to forecast these crucial parameters, providing a foundational understanding of its potential as a research chemical.

The following data tables summarize the predicted properties for this compound, generated using widely accepted computational algorithms, such as those integrated into platforms like SwissADME. These predictions are intended for research purposes to guide further experimental investigation.

Physicochemical Properties

The fundamental physicochemical characteristics of a molecule are strong determinants of its biological behavior. Properties such as molecular weight, polarity (measured by the Topological Polar Surface Area or TPSA), and lipophilicity (indicated by log P) are pivotal for cell membrane permeability and interaction with biological targets.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C15H12N2OS |

| Molecular Weight | 268.34 g/mol |

| Topological Polar Surface Area (TPSA) | 57.35 Ų |

| Number of Rotatable Bonds | 2 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 1 |

| Molar Refractivity | 77.62 |

Lipophilicity and Solubility

Lipophilicity, the affinity of a molecule for a lipid environment, is a key factor in its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (log P). Water solubility (log S) is equally important, as a compound must have sufficient aqueous solubility to be absorbed and distributed throughout the body.

| Parameter | Model | Predicted Value |

|---|---|---|

| Log P (Octanol/Water) | iLOGP | 3.67 |

| XLOGP3 | 3.53 | |

| WLOGP | 3.78 | |

| MLOGP | 3.06 | |

| SILICOS-IT | 4.09 | |

| Water Solubility (Log S) | ESOL | -4.14 |

| Ali | -4.75 | |

| SILICOS-IT | -4.52 |

The consensus Log P value is approximately 3.63, indicating good lipophilicity. The predicted Log S values suggest that the compound is poorly soluble in water.

Drug-Likeness Evaluation

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug. wikipedia.orgunits.it Several rule-based filters are used for this evaluation, with Lipinski's Rule of Five being the most prominent. wikipedia.orgdrugbank.com These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. wikipedia.org A molecule is generally considered "drug-like" if it violates no more than one of these rules. drugbank.com

| Rule | Parameter | Threshold | Predicted Value | Violation |

|---|---|---|---|---|

| Lipinski's Rule of Five | Molecular Weight | ≤ 500 g/mol | 268.34 | No |

| Log P | ≤ 5 | 3.63 (Consensus) | No | |

| H-Bond Donors | ≤ 5 | 1 | No | |

| H-Bond Acceptors | ≤ 10 | 3 | No | |

| Overall Lipinski Evaluation | No Violations |

Based on these computational predictions, this compound adheres to Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability.

Pharmacokinetic Predictions

Beyond general drug-likeness, specific ADME parameters can be predicted. Gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB) are critical for a compound's distribution and site of action. Furthermore, interactions with metabolic enzymes, such as the Cytochrome P450 (CYP) family, and efflux transporters like P-glycoprotein (P-gp) can significantly impact a drug's metabolism and efficacy.

| ADME Parameter | Prediction |

|---|---|

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Bioavailability Score | 0.55 |

Advanced Analytical and Spectroscopic Characterization in N 6 Methyl 1,3 Benzothiazol 2 Yl Benzamide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and intricate structural details of N-(6-methyl-1,3-benzothiazol-2-yl)benzamide.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within the this compound molecule. The analysis of vibrational modes is critical for confirming the presence of key structural motifs.

In the FTIR spectra of related N-benzothiazol-2-yl benzamide (B126) derivatives, characteristic stretching vibrations for the amide N-H group are typically observed at wavenumbers above 3500 cm⁻¹. japsonline.com Aromatic C-H stretching vibrations generally appear at wavenumbers greater than 3000 cm⁻¹. japsonline.com The presence of the benzamide carbonyl (C=O) group is confirmed by a strong absorption band around 1699–1601 cm⁻¹. japsonline.com Furthermore, the C=N stretching vibration of the benzothiazole (B30560) moiety gives rise to sharp intensity bands in the range of 1412-1513 cm⁻¹. researchgate.net The C-S stretching vibration, characteristic of the thiazole (B1198619) ring, is also identifiable. japsonline.com

Table 1: Characteristic Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | > 3500 |

| C-H Stretch (Aromatic) | > 3000 |

| C=O Stretch (Benzamide) | 1699–1601 |

| N-H Bend (Amide) | ~1600 |

| C=N Stretch (Benzothiazole) | 1412–1513 |

| C-S Stretch (Thiazole) | 664-667 |

Note: Data is based on characteristic vibrational frequencies of N-benzothiazol-2-yl benzamide derivatives. japsonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the amide proton (N-H) is expected to appear as a singlet at a downfield chemical shift, typically around 8.9 ppm in a solvent like DMSO-d₆. japsonline.com The protons of the benzoyl group and the benzothiazole ring will resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The methyl group protons at the 6-position of the benzothiazole ring would appear as a sharp singlet at a more upfield position, around 2.4 ppm. japsonline.comarabjchem.org

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the benzamide group is characteristically found at a downfield chemical shift, often in the range of 165-167 ppm. japsonline.com The carbon of the C=N bond in the benzothiazole ring is also significantly deshielded, appearing around 175 ppm. japsonline.com The remaining aromatic carbons will have signals in the region of 118-153 ppm, while the methyl carbon will have a characteristic upfield resonance. japsonline.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | ~8.9 (s) | - |

| Benzoyl Aromatic C-H | 7.5-8.4 (m) | - |

| Benzothiazole Aromatic C-H | 7.0-7.8 (m) | - |

| Methyl C-H₃ | ~2.4 (s) | ~21.5 |

| Benzoyl C=O | - | ~166 |

| Benzothiazole C=N | - | ~175 |

| Benzoyl Aromatic C | - | 128-139 |

| Benzothiazole Aromatic C | - | 118-153 |

Note: Predicted values are based on data from closely related N-benzothiazol-2-yl benzamide derivatives. japsonline.comarabjchem.org

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS/ESI) are commonly used.

In ESI-MS, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺. The fragmentation of benzamides often involves the cleavage of the amide bond. A characteristic fragmentation pathway for this compound would likely involve the loss of the benzoyl group to form a stable benzoyl cation (C₆H₅CO⁺) with a fragment ion peak at m/z 105. This can further fragment to the phenyl cation (C₆H₅⁺) with a fragment ion peak at m/z 77. The other part of the molecule, the 2-amino-6-methylbenzothiazole (B160888) fragment, would also be observed.

Chromatographic Methods for Purity, Separation, and Metabolite Profiling in Research

Chromatographic techniques are essential for assessing the purity of synthesized this compound, separating it from reaction mixtures, and potentially for profiling its metabolites in biological studies.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of the synthesis of N-benzothiazol-2-yl benzamide derivatives. japsonline.com For more rigorous purity assessment and separation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. These techniques can effectively separate the target compound from starting materials, byproducts, and other impurities. In research involving biological systems, LC-MS is a powerful tool for metabolite profiling, allowing for the separation and identification of metabolic products of this compound. The separation of various benzothiazole derivatives has been successfully achieved using techniques like capillary zone electrophoresis, indicating the applicability of electromigration techniques for the analysis of such compounds. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For related N-(benzothiazol-2-yl)benzamide structures, the benzothiazole and phenyl rings are often observed to be nearly coplanar or twisted with respect to each other. The degree of planarity can be influenced by the substituents on the phenyl ring. mdpi.com For instance, in N-(benzothiazol-2-yl)-3-chlorobenzamide, the dihedral angle between the 3-chlorophenyl moiety and the benzothiazole-2-yl moiety is 6.417(4)°. journalirjpac.com

The solid-state architecture of this compound is governed by a network of intermolecular interactions, which can be meticulously analyzed through X-ray crystallography. These interactions dictate the crystal packing and influence the physical properties of the compound.

Table 3: Common Intermolecular Interactions in N-(benzothiazol-2-yl)benzamide Derivatives

| Interaction Type | Description |

|---|---|

| N-H···N Hydrogen Bonding | Interaction between the amide proton and the nitrogen of the thiazole ring of an adjacent molecule, often forming dimers. |

| C-H···O Hydrogen Bonding | Interaction between an aromatic C-H and the carbonyl oxygen of a neighboring molecule. |

| C-H···S Hydrogen Bonding | Interaction involving a C-H bond and the sulfur atom of the thiazole ring. |

| C-H···π Interactions | Interaction of a C-H bond with the π-system of a benzothiazole or benzoyl aromatic ring. |

| π-π Stacking | Stacking of the aromatic rings of adjacent molecules. |

Note: This table summarizes common interactions observed in the crystal structures of related compounds. mdpi.comcdc.govnih.govresearchgate.net

Emerging Research Avenues and Broader Academic Impact of N 6 Methyl 1,3 Benzothiazol 2 Yl Benzamide

Utility as a Chemical Probe for Illuminating Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, to understand their function. The benzothiazole-benzamide scaffold, including N-(6-methyl-1,3-benzothiazol-2-yl)benzamide and its derivatives, has proven to be an effective framework for developing such probes due to its ability to interact with a wide range of biological targets. mmu.ac.uk

Researchers have synthesized and utilized derivatives of this scaffold to investigate several critical biological processes:

Neurodegenerative Diseases: In the context of Alzheimer's disease, novel benzothiazole (B30560) derivatives have been synthesized to act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes involved in the disease's progression. anadolu.edu.trrsc.org These compounds serve as probes to understand the therapeutic potential of simultaneously targeting both enzymes and their impact on amyloid-beta aggregation. anadolu.edu.trrsc.org Specifically, compounds like 4f (a piperazine-containing benzothiazole derivative) have shown potent inhibitory activity, providing insights into the active sites of these enzymes. anadolu.edu.trrsc.org

Metabolic Disorders: N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, a closely related class, have been evaluated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in non-insulin-dependent diabetes mellitus. researchgate.netnih.gov By using these molecules to inhibit 11β-HSD1, researchers can probe the enzyme's role in glucose metabolism and explore it as a potential therapeutic target. researchgate.net

Ion Channel Function: Analogs such as N-(thiazol-2-yl)-benzamides have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC). nih.gov These molecules are invaluable tools for characterizing the physiological and pathological roles of this atypical ion channel, which remain poorly understood. nih.gov

Glucokinase Activation: Certain N-benzothiazol-2-yl benzamide (B126) derivatives have been developed as allosteric activators of human glucokinase (GK), an important enzyme in glucose homeostasis. japsonline.com These compounds help to illuminate the structure-activity relationships within the allosteric binding site of GK, aiding in the design of novel treatments for type 2 diabetes. japsonline.comresearchgate.net

Table 1: Examples of Benzothiazole-Benzamide Derivatives as Chemical Probes

| Derivative Class | Biological Target(s) | Biological Process Investigated |

|---|---|---|

| Piperazine-containing benzothiazoles | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Neurotransmission and neurodegeneration in Alzheimer's Disease |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Glucose metabolism in Type 2 Diabetes |

| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) | Ion channel signaling and function |

| N-benzothiazol-2-yl benzamide derivatives | Glucokinase (GK) | Glucose sensing and insulin (B600854) secretion |

Contributions to the Development of Novel Molecular Scaffolds for Chemical Biology

The benzothiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov The N-(1,3-benzothiazol-2-yl)benzamide core structure is a prime example of such a scaffold, serving as a versatile starting point for the synthesis of diverse and complex molecules for chemical biology and drug discovery. acs.orgukzn.ac.za

The development of novel molecular scaffolds from this core involves several strategies:

Structural Elaboration: Chemists frequently use the benzothiazole-benzamide core to synthesize libraries of new compounds by introducing various substituents. For instance, the reaction of 2-aminobenzothiazoles with different benzoyl chlorides or other acylating agents allows for systematic modification and exploration of structure-activity relationships (SAR). japsonline.comresearchgate.net

Hybrid Scaffolds: The benzothiazole-benzamide moiety is often combined with other heterocyclic systems to create hybrid molecules with unique biological properties. This approach has led to the development of novel scaffolds with potential applications as:

Antiviral Agents: Benzothiazole-based pyrimidinesulfonamide scaffolds have been synthesized and show promise as antiviral agents. acs.org

Antimicrobial Agents: Novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives have been synthesized from a benzothiazole precursor, yielding compounds with significant antibacterial and antifungal activities. tandfonline.com

Anticancer Agents: To improve the solubility and biological activity of initial lead compounds, researchers have modified the benzothiazole scaffold by introducing N-methyl-piperazine groups, leading to analogs with enhanced antiproliferative activity. nih.gov The benzothiazole scaffold has also been replaced with bioisosteric rings like benzimidazole (B57391) and benzoxazole (B165842) to probe the importance of the sulfur atom for anticancer activity. nih.gov

The inherent reactivity of the 2-aminobenzothiazole (B30445) starting material facilitates its use in one-pot condensation reactions and other synthetic methodologies to build these complex molecular architectures.

Table 2: Development of Novel Scaffolds from the Benzothiazole-Benzamide Core

| Core Scaffold | Added Moiety/Modification | Resulting Novel Scaffold Class | Potential Application |

|---|---|---|---|

| N-(1,3-benzothiazol-2-yl)amide | Pyrimidine and Sulfonamide rings | Benzothiazole-pyrimidine-sulfonamides | Antiviral |

| N-(1,3-benzothiazol-2-yl)amide | Triazolo-thiadiazole or Oxadiazole rings | Benzothiazole-triazolo-thiadiazoles / -oxadiazoles | Antimicrobial |

| Benzothiazole | N-methyl-piperazine group | Piperazinyl-benzothiazoles | Anticancer |

| Benzothiazole-benzamide | Replacement of benzothiazole with benzimidazole/benzoxazole | Benzimidazole-benzamides / Benzoxazole-benzamides | Anticancer |

Integration into Collaborative Multidisciplinary Research Initiatives

Research into this compound and its analogs is a prime example of modern, multidisciplinary science. The development of these compounds from initial concept to potential therapeutic lead requires a collaborative effort integrating multiple scientific disciplines. A typical research initiative involves:

Synthetic Chemistry: Organic chemists design and execute synthetic routes to produce the target benzothiazole-benzamide derivatives and create libraries of related compounds for screening. japsonline.commdpi.comresearchgate.net

Computational Chemistry & Molecular Modeling: Before synthesis, computational chemists often use in silico methods like molecular docking to predict how the designed molecules will bind to a specific biological target. researchgate.netjapsonline.comnih.gov This rational design approach helps prioritize which compounds to synthesize, saving time and resources.

Biological and Pharmacological Screening: Biologists and pharmacologists then test the synthesized compounds in vitro using enzymatic or cell-based assays to determine their biological activity, potency, and selectivity. anadolu.edu.trrsc.orgtandfonline.commdpi.com Promising compounds may then be advanced to in vivo studies in animal models to evaluate their effects in a whole organism. researchgate.netnih.gov

Structural Biology: In some cases, structural biologists may work to determine the crystal structure of a target protein in complex with a benzothiazole-benzamide inhibitor. This provides a detailed, atomic-level view of the interaction and offers crucial information for designing next-generation compounds with improved properties.

This integrated workflow, combining design, synthesis, and evaluation, is evident in studies targeting Alzheimer's disease, where novel benzothiazole derivatives were designed, synthesized, tested for enzyme inhibition, and their binding modes were analyzed using computational docking. anadolu.edu.trrsc.org

Future Directions and Perspectives in Benzothiazole-Benzamide Chemistry

The field of benzothiazole-benzamide chemistry continues to evolve, with several exciting future directions and perspectives emerging from current research.

Multitarget-Directed Ligands (MTDLs): For complex, multifactorial diseases like Alzheimer's, the "one-target, one-molecule" approach is often insufficient. nih.gov A significant future direction is the rational design of MTDLs, where a single benzothiazole-benzamide-based molecule is engineered to interact with multiple disease-relevant targets simultaneously. nih.gov For example, researchers are developing compounds that act as both histamine (B1213489) H3 receptor ligands and cholinesterase inhibitors. nih.gov

Combating Antimicrobial Resistance: A novel application for this chemical class is in the fight against antimicrobial resistance. Instead of killing bacteria directly, some benzothiazole-benzamide derivatives are being investigated as quorum sensing (QS) inhibitors. nih.gov By disrupting bacterial cell-to-cell communication, these agents can prevent the formation of biofilms, a key factor in persistent infections, thereby offering an alternative to traditional antibiotics. nih.gov

Green Chemistry: As with all areas of chemical synthesis, there is a growing emphasis on developing more environmentally benign methods. Future research will likely focus on "green chemistry" approaches for the synthesis of benzothiazole compounds, utilizing less hazardous solvents, recyclable catalysts, and more energy-efficient reaction conditions. mdpi.comresearchgate.net

Expansion of Chemical Space: The benzothiazole-benzamide scaffold will continue to be a platform for exploring new chemical space. Future work will involve combining this core with other unique heterocyclic rings to discover molecules with novel biological activities. mdpi.com Further optimization of existing lead compounds will also continue, with the aim of creating more potent, selective, and less toxic therapeutic agents. nih.govjchemrev.comnih.gov

The versatility and proven biological relevance of the N-(1,3-benzothiazol-2-yl)benzamide framework ensure its continued importance in medicinal chemistry and chemical biology for the foreseeable future.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, and how are intermediates validated?

- Methodology : The compound is typically synthesized via condensation of 2-amino-6-methylbenzothiazole with benzoyl chloride in pyridine. Key steps include:

- Step 1 : Reacting 2-amino-6-methylbenzothiazole with benzoyl chloride under reflux in pyridine (2–4 hours).

- Step 2 : Purification via column chromatography or recrystallization from methanol.

- Validation : Intermediates and final products are confirmed by TLC (Rf values), melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, IR) .

Q. How are structural and purity assessments performed for this compound?

- Analytical Workflow :

- Purity : TLC using silica gel plates (e.g., hexane:ethyl acetate = 7:3).

- Structural Confirmation :

- IR Spectroscopy : Peaks at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .

- NMR : ¹H NMR signals at δ 2.5–2.7 ppm (methyl group on benzothiazole) and δ 7.3–8.1 ppm (aromatic protons) .

- Elemental Analysis : C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular packing and hydrogen-bonding interactions of this compound?

- Crystallographic Insights :

- SHELX Refinement : Single-crystal X-ray diffraction (SCXRD) reveals centrosymmetric dimers via N-H⋯N hydrogen bonds (e.g., N1–H1⋯N2, ~2.8 Å). Non-classical interactions (C–H⋯O/F) stabilize the lattice .

- Packing Analysis : The benzothiazole and benzamide moieties form π-π stacking interactions (3.5–4.0 Å), influencing solubility and stability .

- Implications : These interactions guide co-crystal design for enhanced bioavailability .

Q. How can contradictory biological activity data across studies be resolved?

- Case Example : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:

- Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture media .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the benzamide ring enhance activity, while methyl groups reduce it .

- Resolution Strategy :

- Standardize assays using CLSI guidelines.

- Perform SAR studies with systematic substituent variations .

Q. What computational approaches predict the binding affinity of this compound to biological targets (e.g., PFOR enzyme)?

- Methodology :

- Molecular Docking (AutoDock/Vina) : The amide anion interacts with PFOR’s flavin cofactor via H-bonds (e.g., with Arg174 and Asp145) .

- MD Simulations : Stability of the ligand-enzyme complex over 50 ns trajectories validates binding modes .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can substituent modifications optimize the compound’s pharmacokinetic properties?

- SAR Insights :

- Bioavailability : Introducing -OH or -OCH₃ groups improves solubility but may reduce CNS penetration.

- Metabolic Stability : Fluorine substitution at the benzamide ring slows hepatic clearance .

- Experimental Design :

- LogP Optimization : Use shake-flask method to measure partition coefficients.

- In Vitro CYP450 Assays : Assess metabolism in human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.